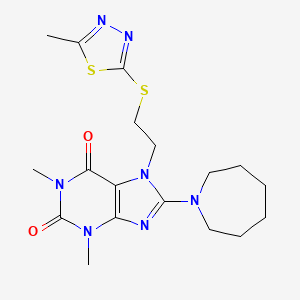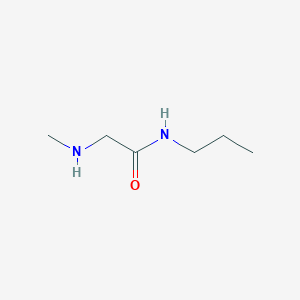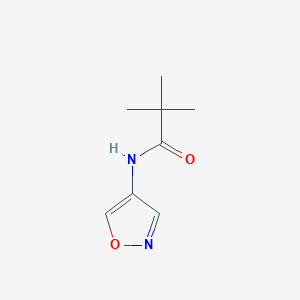
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, also known as DTA-1, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called tetrazoles, which have been shown to have a wide range of biological activities. DTA-1 has been found to have immunomodulatory effects and has been studied for its potential in treating various diseases.
Scientific Research Applications
Crystal Structures of Urea Derivatives
- Crystal Structure Analysis : Studies on compounds such as azimsulfuron and chlorfluazuron reveal their crystal structures, showcasing sulfonylurea herbicides' and benzoylphenylurea insecticides' molecular arrangements. These studies highlight the importance of crystal structure analysis in understanding the physical and chemical properties of urea derivatives, which can be crucial for designing new compounds with desired characteristics (Jeon, Kim, Kwon, & Kim, 2015); (Cho, Kim, Lee, & Kim, 2015).
Urea Derivatives in Medicinal Chemistry
- Anticancer Agents : The design, synthesis, and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects on various cancer cell lines, showcasing the potential of urea derivatives as anticancer agents. This indicates that urea derivatives, including potentially 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, could have applications in developing new therapeutic options (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Structural and Reaction Studies
- Conformational Studies : Research into the structural aspects and reaction behaviors of urea derivatives, such as studies on the reactions of anthranilic acid derivatives or the synthesis of fluorine-containing compounds, can provide valuable insights into how specific functional groups and structural modifications influence the properties and reactivity of these compounds. This knowledge is essential for the targeted design of compounds for various scientific and industrial applications (Papadopoulos, 1984); (Saloutina, Zapevalov, Slepukhin, Kodess, Saloutin, & Chupakhin, 2014).
properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O3/c1-27-14-5-3-4-13(16(14)28-2)21-17(26)20-9-15-22-23-24-25(15)10-6-7-11(18)12(19)8-10/h3-8H,9H2,1-2H3,(H2,20,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFBROXFORHPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2394040.png)
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2394043.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2394044.png)

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2394046.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2394047.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)
![1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2394053.png)

![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)
